Cas no 30460-92-5 (Bicyclo[3.1.1]heptan-3-one,6,6-dimethyl-2-methylene-)
![Bicyclo[3.1.1]heptan-3-one,6,6-dimethyl-2-methylene- structure](https://it.kuujia.com/scimg/cas/30460-92-5x500.png)
30460-92-5 structure
Nome del prodotto:Bicyclo[3.1.1]heptan-3-one,6,6-dimethyl-2-methylene-
Bicyclo[3.1.1]heptan-3-one,6,6-dimethyl-2-methylene- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bicyclo[3.1.1]heptan-3-one,6,6-dimethyl-2-methylene-
- (+/-)-pinocarvone
- )-2(10)-pinen-3-one
- 2(10)-Pinen-3-one
- 2(10)-Pinen-3-one, (.+
- 3-Nopinenone
- 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one
- α-Pinocarvone
- TZDMGBLPGZXHJI-UHFFFAOYSA-N
- (+/-)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one
- Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene-
- (+/-)-2(10)-Pinen-3-one
- pina-2(10)-ene-3-one
- EINECS 250-211-9
- SCHEMBL217966
- C09884
- 16812-40-1
- Pinocarvone
- Q27104017
- .alpha.-Pinocarvone
- (1)-2(10)-Pinen-3-one
- LMPR0102090023
- 6,6-dimethyl-2-methylidene-norpinan-3-one
- NS00051554
- 6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one
- DTXSID90865544
- alpha-Pinocarvone
- CHEBI:28996
- 2(10)-Pinen-3-one, (.+/-.)-
- Bicyclo(3.1.1)heptan-3-one, 6,6-dimethyl-2-methylene-
- 30460-92-5
- 6,6-dimethyl-2-methylidenebicyclo(3.1.1)heptan-3-one
- DTXCID10813941
- 6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptan-3-one
- 2(10)-Pinen-3-one, (+/-)-
-
- Inchi: InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3
- Chiave InChI: TZDMGBLPGZXHJI-UHFFFAOYSA-N
- Sorrisi: O=C1CC2CC(C2(C)C)C1=C
Proprietà calcolate
- Massa esatta: 150.10452
- Massa monoisotopica: 150.104
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 237
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1Ų
- XLogP3: 2.2
Proprietà sperimentali
- Densità: 0.99
- Punto di ebollizione: 217.9°Cat760mmHg
- Punto di infiammabilità: 85°C
- Indice di rifrazione: 1.495
- PSA: 17.07
Bicyclo[3.1.1]heptan-3-one,6,6-dimethyl-2-methylene- Letteratura correlata
-
Ha Thi Hoang Nguyen,Pengxu Qi,Mayra Rostagno,Amr Feteha,Stephen A. Miller J. Mater. Chem. A 2018 6 9298
-
Gabriel H. S. Rosa,Thiago I. S. Santos,Timothy J. Brocksom,Kleber T. de Oliveira React. Chem. Eng. 2023 8 790
-
Maliha Uroos,Phillip Pitt,Laurence M. Harwood,William Lewis,Alexander J. Blake,Christopher J. Hayes Org. Biomol. Chem. 2017 15 8523
-
Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485
-
Edwin C. Constable,Torsten Kulke,Gerhard Baum,Dieter Fenske Chem. Commun. 1997 2043
30460-92-5 (Bicyclo[3.1.1]heptan-3-one,6,6-dimethyl-2-methylene-) Prodotti correlati
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 42464-96-0(NNMTi)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
